(Cyclohex-3-en-1-ylmethyl)(2-ethoxyethyl)amine
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Overview
Description
(Cyclohex-3-en-1-ylmethyl)(2-ethoxyethyl)amine is an organic compound with the molecular formula C11H21NO It is characterized by the presence of a cyclohexene ring, a methyl group, and an ethoxyethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-3-en-1-ylmethyl)(2-ethoxyethyl)amine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-3-en-1-ylmethyl)(2-ethoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(Cyclohex-3-en-1-ylmethyl)(2-ethoxyethyl)amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (Cyclohex-3-en-1-ylmethyl)(2-ethoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Cyclohex-3-en-1-ylmethyl)(2-methoxyethyl)amine
- (Cyclohex-3-en-1-ylmethyl)(2-propoxyethyl)amine
Uniqueness
(Cyclohex-3-en-1-ylmethyl)(2-ethoxyethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the ethoxyethyl group may impart different solubility, stability, and interaction profiles, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2-ethoxyethanamine |
InChI |
InChI=1S/C11H21NO/c1-2-13-9-8-12-10-11-6-4-3-5-7-11/h3-4,11-12H,2,5-10H2,1H3 |
InChI Key |
GLPPVHPXLIAAFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1CCC=CC1 |
Origin of Product |
United States |
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